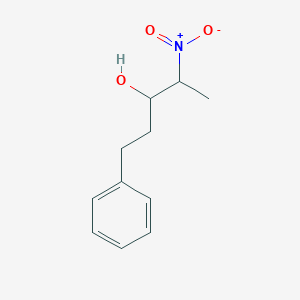

2-Nitro-5-phenyl-3-pentanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

4-nitro-1-phenylpentan-3-ol |

InChI |

InChI=1S/C11H15NO3/c1-9(12(14)15)11(13)8-7-10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3 |

InChI Key |

HHYHIAWRJCAJAW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(CCC1=CC=CC=C1)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nitro 5 Phenyl 3 Pentanol

Retrosynthetic Disconnection Analysis of 2-Nitro-5-phenyl-3-pentanol

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered based on the key functional groups present: the nitro group and the alcohol.

The most logical disconnection is at the C2-C3 bond, which corresponds to a nitroaldol or Henry reaction in the forward synthesis. This disconnection breaks the molecule into two synthons: a nitronate anion equivalent of nitroethane and a carbonyl electrophile equivalent of 3-phenylpropanal (B7769412). This is a highly convergent and efficient approach to forming β-nitro alcohols.

An alternative disconnection can be envisioned at the C3-C4 bond. This would suggest a Grignard-type reaction, involving a nucleophilic attack of a phenylpropyl organometallic reagent on a 2-nitro-1-ethanol derivative or a related electrophile. While feasible, this route may present more challenges in terms of the stability and availability of the required nitro-containing electrophile.

Classical and Contemporary Approaches to the Carbon Skeleton Formation

The construction of the carbon framework of this compound can be achieved through several established synthetic reactions.

The Henry reaction, also known as the nitroaldol reaction, is a classic and powerful method for forming carbon-carbon bonds. wikipedia.org It involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. In the synthesis of this compound, this reaction would involve the condensation of 3-phenylpropanal with nitroethane.

The mechanism begins with the deprotonation of nitroethane by a base to form a nucleophilic nitronate anion. wikipedia.org This anion then attacks the electrophilic carbonyl carbon of 3-phenylpropanal, forming a β-nitro alkoxide intermediate. Subsequent protonation yields the final product, this compound. A variety of bases can be used to catalyze this reaction, ranging from inorganic bases like sodium hydroxide (B78521) to organic bases such as triethylamine (B128534) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The reaction is reversible, and side reactions such as dehydration of the product can occur, particularly under harsh conditions. wikipedia.org

Grignard reagents are highly reactive organometallic compounds that are excellent nucleophiles for forming carbon-carbon bonds. mnstate.edulibretexts.org A plausible Grignard-based synthesis of the 5-phenyl-3-pentanol skeleton would involve the reaction of a phenyl-containing Grignard reagent with a suitable carbonyl compound.

For instance, the reaction of ethylmagnesium bromide with 3-phenylpropanal would yield 1-phenyl-3-pentanol. While this approach effectively constructs the carbon backbone, the introduction of the nitro group at the C2 position would require subsequent functional group manipulations, which could be complex. An alternative, though more challenging, approach would be the reaction of a Grignard reagent with a nitro-containing aldehyde. However, the high reactivity of Grignard reagents can lead to compatibility issues with the nitro group. libretexts.org

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently documented, one can be conceptualized.

A hypothetical three-component reaction could involve 3-phenylpropanal, nitroethane, and a suitable amine catalyst in a one-pot process. This would essentially be a variation of the Henry reaction, but the inclusion of all components from the start under optimized conditions could streamline the synthesis. More complex MCRs have been developed for the synthesis of highly functionalized nitro-containing heterocycles, demonstrating the potential of this strategy in building intricate molecular architectures. frontiersin.org

Stereoselective Synthesis of this compound Diastereomers and Enantiomers

The reaction between 3-phenylpropanal and nitroethane creates two new stereocenters at the C2 and C3 positions of this compound. This results in the possibility of four stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). Controlling the stereochemical outcome of this reaction is a significant area of research.

Asymmetric catalysis offers a powerful tool for the enantioselective and diastereoselective synthesis of β-nitro alcohols. organic-chemistry.org In the context of the Henry reaction, chiral catalysts are employed to control the formation of specific stereoisomers. Chiral copper(II) complexes have emerged as particularly effective catalysts for this transformation. rhhz.netbuchler-gmbh.com These catalysts are typically formed by coordinating copper(II) salts with chiral ligands.

Various chiral ligands have been successfully used, including those derived from Cinchona alkaloids, aminopinanes, and N,N'-dioxides. buchler-gmbh.commdpi.comfao.org For example, copper(II) acetate (B1210297) in combination with quinine-based ligands has been shown to catalyze the Henry reaction between aldehydes and nitroalkanes with good enantioselectivity. buchler-gmbh.com The chiral environment created by the catalyst directs the approach of the nucleophilic nitronate to the aldehyde, favoring the formation of one enantiomer over the other.

The diastereoselectivity of the reaction (the preference for syn or anti products) can also be influenced by the choice of catalyst and reaction conditions. For instance, certain chiral diamine-copper(I) complexes have been shown to favor the formation of anti-β-nitroalcohols in high diastereomeric ratios and with high enantiomeric excess. fao.org

The following table summarizes representative results for the asymmetric Henry reaction between various aromatic aldehydes and nitroalkanes using chiral copper catalysts, which are analogous to the synthesis of this compound.

| Aldehyde | Nitroalkane | Catalyst System | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) |

| Benzaldehyde | Nitroethane | Cu(OAc)₂ / Chiral Diamine | 94:6 | 95% (syn) | 91 |

| 4-Nitrobenzaldehyde | Nitroethane | Cu(I) / Chiral N,N'-Dioxide | 1:16.7 | 97% (anti) | 99 |

| 2-Naphthaldehyde | Nitroethane | Cu(OAc)₂ / Chiral Diamine | 95:5 | 96% (syn) | 93 |

| 3-Phenylpropanal | Nitroethane | Cu(I) / Chiral Tetrahydrosalen | - | >99% | 85 |

Data is illustrative and compiled from analogous reactions reported in the literature. fao.orglookchem.com

Chiral Auxiliary-Mediated Strategies for this compound

Chiral auxiliary-mediated synthesis is a robust method to achieve stereocontrol in reactions like the Henry reaction. This strategy involves the temporary attachment of a chiral molecule (the auxiliary) to one of the reactants, which directs the stereochemical outcome of the reaction. After the reaction, the auxiliary can be removed and ideally recycled. uwindsor.ca

While specific examples for the synthesis of this compound using chiral auxiliaries are not extensively documented in publicly available literature, the general principles can be applied. For instance, a chiral auxiliary could be appended to the nitroethane moiety. However, a more common approach in similar transformations is to utilize a chiral ligand in conjunction with a metal catalyst, which functions in a similar capacity to an auxiliary by creating a chiral environment for the reaction.

One can envision a strategy where a chiral auxiliary, such as an Evans oxazolidinone, is attached to a derivative of nitroethane. However, the application of covalently bonded chiral auxiliaries in the Henry reaction is not as developed due to the lack of suitable attachment sites on the nitroalkane and aldehyde. uwindsor.ca A more practical approach involves the use of chiral metal complexes. For instance, copper(II) complexes with chiral ligands, such as those derived from bis(oxazolines) or chiral diamines, have been shown to be effective in catalyzing enantioselective Henry reactions. organic-chemistry.orgmdpi.com

In a hypothetical scenario for the synthesis of this compound, a chiral bis(sulfonamide)-diamine ligand in combination with copper(I) could be employed to catalyze the reaction between 3-phenylpropanal and nitroethane. The stereochemical outcome would be dictated by the chirality of the ligand.

Table 1: Representative Chiral Ligands for Asymmetric Henry Reactions

| Ligand Type | Metal Salt | Typical Diastereomeric Ratio (syn:anti) | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Bis(oxazoline) | Cu(OAc)₂ | Varies (often favors syn) | High (up to 99%) |

| Bis(sulfonamide)-diamine | Cu(I) salt | High (e.g., >90:10) | High (up to 98%) |

| Cinchona Alkaloid Derivatives | (Organocatalyst) | Varies | High (up to 99%) |

This table presents typical data for asymmetric Henry reactions and should be considered representative for the synthesis of this compound.

Diastereoselective Control in the Formation of this compound

The Henry reaction between 3-phenylpropanal and nitroethane can produce four possible stereoisomers (syn and anti diastereomers, each as a pair of enantiomers). Controlling the diastereoselectivity to favor either the syn or anti product is a significant challenge. uwindsor.ca The choice of catalyst, solvent, and reaction conditions plays a crucial role in determining the diastereomeric ratio (d.r.).

For example, certain catalyst systems are known to favor the formation of syn-nitro alcohols, while others favor the anti isomers. The use of bifunctional organocatalysts, such as guanidine-thiourea derivatives, has been shown to provide high levels of diastereoselectivity in Henry reactions. mdpi.com These catalysts can activate both the nucleophile (nitroethane) and the electrophile (3-phenylpropanal) through hydrogen bonding, leading to a highly organized transition state that favors one diastereomer over the other.

In the context of synthesizing this compound, employing a guanidine-thiourea bifunctional organocatalyst could potentially lead to high diastereoselectivity. For instance, a catalyst might promote a transition state that minimizes steric interactions, leading to the preferential formation of the anti diastereomer.

Table 2: Influence of Catalyst on Diastereoselectivity in a Representative Henry Reaction

| Catalyst/Promoter | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|---|

| Guanidine-Thiourea Organocatalyst | Toluene | -20 | 10:90 | 85 |

| Cu(OAc)₂ / Bis(oxazoline) ligand | Ethanol | 0 | 85:15 | 92 |

| Uncatalyzed (base-mediated) | Methanol | 25 | ~50:50 | 70 |

This table illustrates potential outcomes for the reaction between 3-phenylpropanal and nitroethane based on general findings in asymmetric Henry reactions.

Green Chemistry and Sustainable Synthetic Routes to this compound

Green chemistry principles encourage the development of synthetic methods that are environmentally benign. This includes the use of non-toxic solvents, renewable starting materials, and catalytic rather than stoichiometric reagents.

Solvent-Free and Water-Mediated Synthesis of this compound

Performing organic reactions in water or under solvent-free conditions is a key aspect of green chemistry. The Henry reaction has been shown to proceed in aqueous media, which can offer advantages in terms of safety, cost, and environmental impact. organic-chemistry.org A water-mediated synthesis of this compound would likely involve a base catalyst and could potentially be enhanced by the hydrophobic effect, leading to increased reaction rates.

Solvent-free conditions are another green alternative. This approach minimizes waste and can sometimes lead to improved reaction efficiency. A solvent-free Henry reaction between 3-phenylpropanal and nitroethane could be facilitated by grinding the reactants with a solid base catalyst.

Biocatalytic Approaches to this compound (if applicable)

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. almacgroup.com For the synthesis of chiral nitroalcohols, two main biocatalytic strategies exist: the direct enzyme-catalyzed Henry reaction and the kinetic resolution of a racemic mixture of the nitroalcohol. almacgroup.com

While a specific enzyme for the direct synthesis of this compound has not been identified in broad searches, enzymes such as hydroxynitrile lyases have been shown to catalyze the Henry reaction for other substrates. almacgroup.com Alternatively, a chemoenzymatic approach could be employed. This would involve a non-selective chemical synthesis of this compound, followed by an enzymatic kinetic resolution using a lipase (B570770) to selectively acylate one of the enantiomers, allowing for their separation.

A chemoenzymatic cascade has also been described for the synthesis of chiral γ-nitro alcohols, combining organocatalysis and biocatalysis in a one-pot sequence. nih.gov This approach could be adapted for the synthesis of this compound, potentially involving a chiral thiourea-catalyzed conjugate addition followed by a ketoreductase-mediated reduction. nih.gov

Comparative Analysis of Synthetic Efficiencies and Selectivities for this compound

A direct comparative analysis for the synthesis of this compound is challenging due to the lack of specific literature data for this exact molecule. However, a general comparison of the different synthetic strategies can be made based on their application to similar γ-nitro alcohols.

Table 3: Comparative Analysis of Synthetic Strategies for γ-Nitro Alcohols

| Synthetic Strategy | Typical Yields | Diastereoselectivity | Enantioselectivity | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Chiral Auxiliary/Ligand | Good to Excellent | Moderate to High | High to Excellent | High degree of stereocontrol; well-established methods. | Cost of chiral auxiliaries/ligands; additional protection/deprotection steps. |

| Organocatalysis | Good to Excellent | Moderate to High | High to Excellent | Metal-free; often milder conditions; readily available catalysts. | Catalyst loading can be high; may require longer reaction times. |

| Biocatalysis (Direct) | Moderate to High | Potentially High | Excellent | Highly selective; environmentally friendly conditions. | Limited substrate scope; enzyme availability and stability can be issues. |

| Biocatalysis (Kinetic Resolution) | Max. 50% for one enantiomer | N/A | Excellent | High enantiopurity of the resolved product. | Theoretical maximum yield of 50%; requires separation of enantiomers. |

| Green Chemistry Routes (e.g., in water) | Variable | Generally Lower | Generally Lower (without chiral catalyst) | Environmentally benign; safer and cheaper solvents. | Can be less selective; may require specific catalysts to be effective. |

This comparative analysis suggests that for achieving high stereoselectivity in the synthesis of this compound, chiral ligand-mediated catalysis and organocatalysis are likely the most effective approaches. Biocatalysis offers a green and highly selective alternative, although its applicability would need to be specifically developed for this substrate.

Inability to Generate Article on "this compound" Due to Lack of Specific Research Data

Despite a comprehensive search for scientific literature detailing the chemical transformations of "this compound," no specific research findings on the reaction pathways of this particular compound could be located. While general principles of the requested transformations—such as the reduction of nitro groups, the Nef reaction, nucleophilic substitution, oxidation, etherification, and esterification—are well-established for a wide range of organic compounds, their specific application to this compound has not been documented in the available scientific literature.

The generation of a thorough, informative, and scientifically accurate article, as per the user's request, is contingent upon the availability of detailed experimental data. This includes specific reagents, reaction conditions, product yields, and spectroscopic data for the derivatives of this compound. Without such peer-reviewed and published research, any attempt to describe the reaction pathways and transformational chemistry of this specific compound would be speculative and would not meet the required standards of scientific accuracy.

Therefore, this article cannot be generated at this time. Further experimental research focused on the reactivity and synthetic utility of this compound is required before a detailed and authoritative account of its transformational chemistry can be written.

Reaction Pathways and Transformational Chemistry of 2 Nitro 5 Phenyl 3 Pentanol

Reactivity of the Phenyl Moiety in 2-Nitro-5-phenyl-3-pentanol

The phenyl group in this compound is a key site for chemical modification. Its reactivity is influenced by the electron-donating or -withdrawing nature of the substituent alkyl chain containing the nitro and hydroxyl groups.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com In the case of this compound, the alkyl substituent attached to the benzene ring will direct incoming electrophiles to specific positions. The alkyl group is generally considered an activating group and an ortho, para-director due to inductive effects and hyperconjugation.

However, the presence of the electron-withdrawing nitro group further down the alkyl chain could have a deactivating effect on the ring, making the reaction conditions for EAS more stringent than for simple alkylbenzenes. Typical EAS reactions that could be explored for this molecule include:

Nitration: Introduction of a nitro group onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid. youtube.commasterorganicchemistry.com

Halogenation: The addition of a halogen (e.g., Br, Cl) to the ring, usually in the presence of a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an appropriate alkyl or acyl halide and a Lewis acid catalyst.

The regioselectivity of these reactions would be expected to favor substitution at the ortho and para positions of the phenyl ring.

| Electrophilic Aromatic Substitution | Reagents | Potential Products |

| Nitration | HNO₃, H₂SO₄ | ortho-nitro- and para-nitro- substituted derivatives |

| Bromination | Br₂, FeBr₃ | ortho-bromo- and para-bromo- substituted derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho-acyl- and para-acyl- substituted derivatives |

Interactive Data Table: The table above summarizes potential electrophilic aromatic substitution reactions on the phenyl ring of this compound.

Functionalization of the Phenyl Group through Metal-Catalyzed Cross-Couplings

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To make the phenyl group of this compound amenable to these reactions, it would first need to be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. This could be achieved through electrophilic halogenation, as mentioned previously.

Once halogenated, the aryl halide derivative of this compound could potentially undergo various cross-coupling reactions, such as:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst.

Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst and a copper co-catalyst.

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine in the presence of a palladium catalyst.

These reactions would allow for the introduction of a wide variety of substituents onto the phenyl ring, significantly increasing the molecular complexity.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base | C-C |

| Heck | Alkene | Pd(OAc)₂, PPh₃ | C-C |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C (sp) |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand, Base | C-N |

Interactive Data Table: This table outlines potential metal-catalyzed cross-coupling reactions for a halogenated derivative of this compound.

Rearrangement and Cyclization Reactions of this compound Derivatives

The presence of both a hydroxyl and a nitro group in the molecule opens up possibilities for intramolecular reactions, such as rearrangements and cyclizations, particularly upon modification of these functional groups.

For instance, reduction of the nitro group to an amine would yield an amino alcohol. This derivative could then potentially undergo cyclization reactions to form heterocyclic structures, such as substituted pyrrolidines or piperidines, depending on the reaction conditions and the relative stereochemistry of the substituents. The phenyl group could also participate in these cyclization reactions, for example, through an intramolecular Friedel-Crafts-type reaction if a suitable electrophilic center is generated on the alkyl chain.

Utilization of this compound in Tandem and Cascade Reactions

The multiple functional groups in this compound make it a potential substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot.

A hypothetical example could involve the initial oxidation of the secondary alcohol to a ketone. The resulting β-nitro ketone could then serve as a Michael acceptor. An intermolecular Michael addition followed by an intramolecular aldol condensation could lead to the rapid construction of complex cyclic structures. Another possibility is the reduction of the nitro group and subsequent intramolecular cyclization, as mentioned earlier, which could be part of a tandem reduction-cyclization sequence.

Theoretical and Computational Investigations of 2 Nitro 5 Phenyl 3 Pentanol

Quantum Chemical Studies on the Electronic Structure and Bonding of 2-Nitro-5-phenyl-3-pentanol

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of this compound. By solving the Schrödinger equation for the molecule, researchers can obtain detailed information about its electron distribution, molecular orbitals, and the nature of its chemical bonds.

Natural Bond Orbital (NBO) analysis is a common technique used to quantify the interactions between different parts of the molecule. For this compound, NBO analysis would likely highlight hyperconjugative interactions between the filled orbitals of the hydrocarbon chain and the antibonding orbitals of the nitro and phenyl groups. These interactions contribute to the stability of certain conformations and influence the molecule's reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 3.5 - 4.5 |

| HOMO Energy (eV) | -6.5 to -7.5 |

| LUMO Energy (eV) | -1.0 to -2.0 |

Note: The values presented in this table are hypothetical and representative of what would be expected from DFT calculations on a molecule with this structure.

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of the pentanol (B124592) chain in this compound allows for a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is typically achieved by systematically rotating the single bonds within the molecule and calculating the corresponding energy, thereby generating a potential energy surface (PES).

The PES for this compound would be complex, with several local energy minima corresponding to stable conformers. The global minimum would represent the most populated conformation at thermal equilibrium. The relative energies of these conformers are determined by a delicate balance of steric hindrance, intramolecular hydrogen bonding (if any), and electronic interactions. For instance, the orientation of the bulky phenyl and nitro groups will be a major determinant of the preferred conformations, as they will tend to arrange themselves to minimize steric clash.

Understanding the conformational landscape is crucial as the reactivity and spectroscopic properties of the molecule can be highly dependent on its three-dimensional structure.

Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or reactions with other chemical species.

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, connecting reactants and products. By locating the TS for a given transformation of this compound, chemists can calculate the activation energy, which is a critical factor in determining the reaction rate.

Computational methods can provide the geometry, vibrational frequencies, and electronic structure of the transition state. For example, in a dehydration reaction of this compound, the transition state would likely involve a partially broken C-OH bond and a partially formed C=C double bond, with the departing water molecule still in proximity.

Theoretical models can also be used to predict the reactivity and selectivity of this compound in various chemical reactions. nih.gov For instance, by calculating the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), one can predict which sites of the molecule are most susceptible to nucleophilic or electrophilic attack.

In reactions where multiple products are possible, computational chemistry can help predict the major product by comparing the activation energies of the different reaction pathways. The pathway with the lowest activation energy will be the most favorable and will lead to the predominant product. This is particularly useful in understanding stereoselectivity, where the formation of one stereoisomer is favored over another.

Molecular Dynamics Simulations of this compound in Different Environments

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of molecules in bulk, such as in a solvent or in the solid state. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic processes that occur.

For this compound, MD simulations could be used to study its solvation in different solvents. nih.gov The simulations would reveal how the solvent molecules arrange themselves around the solute and how this solvent shell affects the conformation and dynamics of the this compound molecule. This is crucial for understanding reaction kinetics in solution, as the solvent can play a significant role in stabilizing reactants, transition states, and products.

QSAR (Quantitative Structure-Activity Relationship) Insights for Analogues of this compound (focusing on chemical reactivity, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their activity. While often used in drug design to predict biological activity, QSAR can also be applied to predict chemical reactivity.

For a series of analogues of this compound, a QSAR model could be developed to predict a specific aspect of their chemical reactivity, such as their rate of reaction in a particular transformation. This would involve calculating a set of molecular descriptors for each analogue. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

By using statistical methods such as multiple linear regression or partial least squares, a correlation can be established between these descriptors and the observed reactivity. The resulting QSAR model can then be used to predict the reactivity of new, unsynthesized analogues, thereby guiding the design of molecules with desired chemical properties.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Applications of 2 Nitro 5 Phenyl 3 Pentanol in Advanced Organic Synthesis

2-Nitro-5-phenyl-3-pentanol as a Versatile Chiral Building Block

This compound, obtained from the reaction of 3-phenylpropanal (B7769412) and nitroethane, possesses two stereocenters, making it a chiral molecule. The asymmetric Henry reaction is a powerful method for preparing chiral β-nitro alcohols like this compound with high enantioselectivity. buchler-gmbh.combuchler-gmbh.com The use of chiral catalysts, such as cinchona alkaloids or metal complexes with chiral ligands, can control the stereochemical outcome of the nitroaldol reaction, yielding specific stereoisomers of the product. buchler-gmbh.comencyclopedia.pub

These chiral β-nitro alcohols are highly sought-after in organic synthesis as they can be converted into a range of other valuable chiral compounds. buchler-gmbh.commdpi.com For instance, the nitro group can be reduced to an amine, yielding chiral β-amino alcohols, which are important structural motifs in many biologically active molecules and pharmaceutical drugs. wikipedia.orgbuchler-gmbh.commdpi.com The hydroxyl group can also be manipulated, for example, through oxidation to a ketone or by serving as a directing group in stereoselective reactions. The ability to access enantiomerically enriched this compound makes it a key starting material for the synthesis of complex chiral targets.

Below is a table summarizing the key transformations of the functional groups in this compound that contribute to its versatility as a chiral building block.

| Functional Group | Transformation | Resulting Functional Group | Significance |

| Nitro Group | Reduction | Amine | Access to chiral β-amino alcohols |

| Nitro Group | Nef Reaction | Carbonyl | Formation of α-hydroxy ketones |

| Hydroxyl Group | Oxidation | Carbonyl | Formation of β-nitro ketones |

| Both | Dehydration | Alkene | Synthesis of nitroalkenes |

Integration of this compound into the Synthesis of Complex Molecular Architectures

The strategic placement of the nitro and hydroxyl groups in this compound allows for its seamless integration into the synthesis of intricate molecular structures.

The nitro group of this compound is a synthetic linchpin, offering access to a wide array of nitrogen-containing functionalities. A primary transformation is its reduction to an amine, which opens the door to the synthesis of various nitrogenous scaffolds. researchgate.netnih.gov For example, the resulting amino alcohol can be a precursor to:

Azetidines: Through intramolecular cyclization reactions, the amino alcohol derivative can be used to form four-membered nitrogen-containing rings.

Pyrrolidines and Piperidines: By extending the carbon chain and subsequent cyclization, five- and six-membered saturated nitrogen heterocycles can be synthesized. These ring systems are prevalent in natural products and pharmaceuticals. rsc.org

Lactams: Oxidation of the amino alcohol can lead to the formation of cyclic amides, which are important structural units in many biologically active compounds. nih.gov

The versatility of the nitro group allows for its conversion into other nitrogen functionalities as well, such as oximes and nitriles, further expanding the range of accessible nitrogen-containing scaffolds.

The presence of the phenyl group in this compound makes it a suitable precursor for the synthesis of phenyl-substituted heterocyclic compounds. These structures are of significant interest in medicinal chemistry and materials science. For instance, derivatives of this compound can be utilized in cyclization reactions that incorporate the phenyl ring into the final heterocyclic system. Examples of accessible phenyl-substituted heterocycles include:

Quinolines and Isoquinolines: Through multi-step synthetic sequences involving cyclization and aromatization reactions, the carbon backbone of this compound can be elaborated to form these important bicyclic aromatic systems.

Pyrroles and Pyridines: The functional groups can be manipulated to participate in ring-forming reactions, leading to the synthesis of these fundamental five- and six-membered aromatic heterocycles bearing a phenyl substituent. nih.gov

Oxazines and Thiazines: By introducing oxygen or sulfur atoms into the molecule, subsequent cyclization can afford six-membered heterocycles containing two different heteroatoms.

Role of this compound in the Development of Novel Synthetic Methodologies

As a product of the Henry reaction, this compound and its analogues are central to the ongoing development of new synthetic methods. Research in this area often focuses on:

Stereoselective Catalysis: The synthesis of this compound serves as a benchmark for testing the efficacy of new chiral catalysts and organocatalysts for the asymmetric Henry reaction. mdpi.com The diastereomeric and enantiomeric ratios of the product provide crucial information about the catalyst's performance.

Domino and Cascade Reactions: The reactivity of the nitro and hydroxyl groups allows for the design of sequential reactions where this compound is an intermediate. scielo.br For example, a reaction sequence could involve a Henry reaction followed by an in-situ reduction of the nitro group and subsequent cyclization to form a heterocyclic product in a single pot.

Green Chemistry Approaches: The Henry reaction to produce compounds like this compound is often explored using more environmentally benign reaction conditions, such as aqueous media or solvent-free systems, and with reusable catalysts. organic-chemistry.org

Utilization of this compound Derivatives as Ligands or Catalysts (if applicable)

While direct applications of this compound itself as a ligand or catalyst are not widely reported, its derivatives, particularly the corresponding amino alcohol, have significant potential in catalysis. Chiral β-amino alcohols are well-established as effective ligands for a variety of metal-catalyzed asymmetric reactions.

The amino alcohol derived from the reduction of this compound could be employed as a chiral ligand in reactions such as:

Asymmetric Alkylation of Aldehydes: The formation of a chiral complex with a metal like zinc can facilitate the enantioselective addition of organozinc reagents to aldehydes.

Asymmetric Reduction of Ketones: In combination with borane (B79455) reagents, these amino alcohols can act as catalysts for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.

Asymmetric Epoxidation of Alkenes: As part of a catalyst system with transition metals, they can induce stereoselectivity in the epoxidation of olefins.

The modular nature of the Henry reaction allows for the synthesis of a library of chiral β-nitro alcohols, and subsequently, a diverse set of chiral amino alcohol ligands. This tunability is highly advantageous for optimizing catalytic activity and selectivity for specific transformations.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Stereochemical Insights into 2 Nitro 5 Phenyl 3 Pentanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about atomic connectivity and stereochemistry. wikipedia.org For 2-Nitro-5-phenyl-3-pentanol, which contains multiple stereocenters, one-dimensional (¹H, ¹³C) and two-dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) experiments are essential for a complete stereochemical assignment.

In the ¹H NMR spectrum, the chemical shifts and coupling constants (J-values) of the protons on the carbon backbone (C2, C3, C4, C5) are particularly diagnostic. The protons attached to the chiral carbons bearing the nitro (C2) and hydroxyl (C3) groups are of primary interest. The magnitude of the vicinal coupling constant between the proton at C3 and the protons at C2 and C4 (³JH3-H2 and ³JH3-H4) can be correlated with the dihedral angles via the Karplus equation, allowing for the determination of the relative stereochemistry (syn vs. anti) of the diastereomers.

Two-dimensional techniques like COSY (Correlation Spectroscopy) confirm the proton-proton coupling relationships throughout the pentanol (B124592) chain. longdom.org For instance, a cross-peak between the signals of the C3-proton and the C2-proton would definitively establish their connectivity. More advanced techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations between protons that are in close proximity, which is critical for confirming conformational preferences and the relative arrangement of substituents in three-dimensional space. longdom.org By analyzing the patterns of correlations, chemists can distinguish between different stereochemical configurations. longdom.org

Table 1: Hypothetical ¹H NMR Data for a Diastereomer of this compound This table presents expected chemical shift ranges and coupling patterns based on analogous structures. Actual values would be determined experimentally.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (CH-NO₂) | 4.5 - 4.8 | ddd | JH2-H3, JH2-H1a, JH2-H1b |

| H-3 (CH-OH) | 3.8 - 4.2 | m | JH3-H2, JH3-H4a, JH3-H4b |

| H-4 (CH₂) | 1.7 - 2.0 | m | - |

| H-5 (CH₂) | 2.6 - 2.9 | m | - |

| Phenyl-H | 7.1 - 7.4 | m | - |

| CH₃ (C1) | 1.5 - 1.7 | d | JH1-H2 |

| OH | Variable | br s | - |

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. wikipedia.org For this compound, techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID) can reveal characteristic fragmentation patterns.

The fragmentation of nitroalkanes often proceeds through distinct pathways. nih.govnih.govresearchgate.net A primary fragmentation event for this compound would likely be the loss of the nitro group as either a nitrite (B80452) anion (NO₂⁻, m/z 46) or a neutral nitrous acid (HNO₂, mass loss of 47), particularly in negative ion mode. nih.govnih.govresearchgate.net Another common fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage). libretexts.orglibretexts.org In this case, cleavage between C3 and C4 would yield resonance-stabilized fragments. Dehydration, the loss of a water molecule (H₂O, mass loss of 18), is also a very common fragmentation pathway for alcohols, leading to the formation of an alkene radical cation. libretexts.orgyoutube.com

Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ¹⁸O for ¹⁶O), are invaluable for confirming these proposed fragmentation mechanisms. For example, by synthesizing this compound with an ¹⁸O-labeled hydroxyl group, the fragment corresponding to the loss of water would show a mass shift of 2 amu (loss of H₂¹⁸O), confirming this pathway. Similarly, ¹⁵N labeling would confirm fragments arising from the loss of the nitro group. nih.govnih.govresearchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (MW ≈ 209.25)

| m/z Value (Hypothetical) | Identity of Fragment | Fragmentation Pathway |

| 209 | [M]⁺ | Molecular Ion |

| 191 | [M - H₂O]⁺ | Dehydration (Loss of water) |

| 163 | [M - NO₂]⁺ | Loss of nitro group |

| 162 | [M - HNO₂]⁺ | Loss of nitrous acid |

| 117 | [C₉H₁₁]⁺ | Cleavage at C3-C4 bond |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Vibrational Spectroscopy (IR, Raman) for Probing Intermolecular Interactions and Functional Group Transformations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of chemical bonds. ksu.edu.sa These techniques are complementary and are used to identify key structural features of this compound.

The IR spectrum would prominently feature a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak indicates intermolecular hydrogen bonding in the condensed phase. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected to appear around 1550 cm⁻¹ and 1370 cm⁻¹, respectively. nipne.ro Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. nipne.ro

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. ksu.edu.sa It would be effective for observing the vibrations of the carbon skeleton and the phenyl ring's symmetric "breathing" mode.

These techniques are also highly effective for monitoring functional group transformations. For instance, in a reaction where the hydroxyl group is oxidized to a ketone, the broad O-H stretch in the IR spectrum would disappear and a new, sharp C=O stretching band would appear around 1715 cm⁻¹. Similarly, reduction of the nitro group to an amine would result in the disappearance of the characteristic NO₂ stretches and the appearance of N-H stretching bands around 3300-3500 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Technique | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | IR | 3600 - 3200 (Broad) |

| C-H (Aromatic) | Stretching | IR, Raman | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | IR, Raman | 3000 - 2850 |

| NO₂ | Asymmetric Stretch | IR | ~1550 (Strong) |

| C=C (Aromatic) | Stretching | IR, Raman | 1600 - 1450 |

| NO₂ | Symmetric Stretch | IR | ~1370 (Strong) |

| C-O | Stretching | IR | 1260 - 1000 |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the absolute stereochemistry of a chiral molecule, provided a suitable single crystal can be obtained. researchgate.net

For this compound, a successful crystallographic analysis would yield a detailed molecular structure, confirming the relative configuration of the stereocenters at C2 and C3. The analysis would also reveal the conformation of the molecule in the solid state and detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and nitro groups, that dictate the crystal packing. mdpi.com If a derivative of an enantiopure compound is crystallized with a known chiral auxiliary (the anomalous dispersion effect), the absolute configuration can also be determined.

While obtaining crystals of the parent alcohol might be challenging, derivatives can be synthesized to facilitate crystallization. For example, forming an ester (e.g., a p-nitrobenzoate) can introduce functionalities that promote better crystal packing. The crystal structure of such a derivative would still allow for the definitive assignment of the stereochemistry of the parent alcohol.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination of Enantiopure this compound

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of chiral molecules with left and right circularly polarized light. mdpi.com These methods are exceptionally powerful for determining the absolute configuration of enantiopure samples, especially when coupled with quantum chemical calculations. nih.gov

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of circularly polarized light by chromophores in the molecule. The phenyl group and the nitro group in this compound act as chromophores. The sign and intensity of the observed Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of these groups around the chiral centers. By comparing the experimentally measured ECD spectrum with spectra predicted computationally for both possible enantiomers (e.g., (2R,3S) and (2S,3R)), the absolute configuration can be confidently assigned. nih.gov

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized infrared radiation during vibrational transitions. nih.gov VCD can provide detailed stereochemical information about the entire molecule, not just the environment around a chromophore. The comparison of experimental and computationally predicted VCD spectra offers a robust method for absolute configuration assignment, often complementing the results from ECD. mdpi.com

Future Research Directions and Perspectives in 2 Nitro 5 Phenyl 3 Pentanol Chemistry

Exploration of Untapped Synthetic Avenues for 2-Nitro-5-phenyl-3-pentanol

The classical synthesis of β-nitro alcohols like this compound involves the base-catalyzed Henry reaction between a nitroalkane and a carbonyl compound. cardiff.ac.uk Future research will likely focus on refining this process to achieve higher efficiency, selectivity, and sustainability.

Asymmetric Catalysis : A primary goal is the development of robust stereoselective methods. While the parent reaction is often not stereospecific, creating chiral centers with high enantiomeric excess is crucial for many applications. Future work could explore novel chiral catalysts, including organocatalysts and metal complexes, to control the diastereoselectivity and enantioselectivity of the reaction between 3-phenylpropanal (B7769412) and nitroethane.

Biocatalysis : The use of enzymes offers a green alternative to traditional catalysts. Hydroxynitrile lyases (HNLs) have been shown to catalyze the stereoselective synthesis of β-nitro alcohols. nih.gov A promising research avenue would be to screen for or engineer novel enzymes that can accept 3-phenylpropanal and nitroethane as substrates, potentially offering unparalleled stereocontrol under mild, aqueous conditions. nih.gov A retro-Henry approach, using an R-selective HNL for kinetic resolution of the racemic alcohol, could also be employed to isolate the (S)-enantiomer. nih.gov

Novel Reaction Media : Moving beyond standard organic solvents, future syntheses could investigate deep eutectic solvents, ionic liquids, or micellar catalysis. These media can enhance reaction rates, improve selectivity, and simplify product isolation, contributing to a more sustainable synthetic process.

Discovery of Novel Reactivity Patterns and Rearrangements for this compound

The synthetic utility of this compound is largely dependent on the transformations of its nitro and hydroxyl groups. wikipedia.org While standard conversions like reduction to amino alcohols and dehydration to nitroalkenes are known, significant opportunities exist for discovering new reactivity.

Rearrangement Reactions : Inspired by known transformations of similar structures, researchers could investigate induced rearrangements. For instance, the thermal rearrangement of β-nitro nitrates into dinitro alcohols presents a potential pathway to introduce further functionality. acs.org Exploring the reaction of this compound under various thermal, acidic, or basic conditions could uncover novel skeletal rearrangements.

Radical-Mediated Reactions : The nitro group can participate in radical reactions. Investigating the interaction of this compound with radical initiators could lead to new C-C or C-heteroatom bond formations, expanding its synthetic utility beyond traditional two-electron pathways. acs.org

Oxidative Fragmentation : The oxidation of phenyl-substituted alcohols can lead to C-C bond cleavage. acs.org Subjecting this compound to specific oxidizing agents, such as in Fenton's reagent or peroxydisulfate (B1198043) systems, could yield valuable smaller molecules through controlled fragmentation, a currently unexplored aspect of its chemistry.

Integration of this compound Synthesis and Transformations into Flow Chemistry Platforms

Flow chemistry offers significant advantages in safety, efficiency, and scalability, particularly for reactions involving highly energetic materials like nitroalkanes or exothermic processes. cardiff.ac.ukewadirect.com

The synthesis of this compound via the Henry reaction is an ideal candidate for translation to a continuous flow process. cardiff.ac.uk Flow reactors provide superior heat transfer, mitigating the risks associated with exothermic reactions and allowing for the use of elevated temperatures to accelerate the reaction safely. cardiff.ac.ukrsc.org This enhanced control can also minimize side reactions, such as dehydration, by precisely managing residence time. cardiff.ac.uk

Furthermore, a "telescoped" flow synthesis could be developed, where the crude this compound stream is directly fed into a subsequent reactor for immediate transformation. For example, a flow setup could integrate the initial Henry reaction, followed by an in-line reduction of the nitro group using a packed-bed catalyst, generating the corresponding amino alcohol in a single, continuous operation. acs.org

| Parameter | Conventional Batch Process | Proposed Flow Chemistry Process |

|---|---|---|

| Safety | Poor heat dissipation, risk of thermal runaway, especially on scale-up. ewadirect.com | Excellent heat transfer, high surface-area-to-volume ratio, improved safety. cardiff.ac.ukrsc.org |

| Temperature Control | Difficult to maintain precise isothermal conditions. | Precise temperature control, enabling superheated conditions safely. acs.org |

| Reaction Time | Often requires long reaction times (hours) for completion. cardiff.ac.uk | Significantly reduced reaction times (minutes) due to higher temperatures and efficient mixing. cardiff.ac.uk |

| Scalability | Scaling up can be challenging and dangerous. | Easily scalable by running the system for longer or "numbering up" parallel reactors. ewadirect.com |

| Productivity | Lower space-time yield. | Higher space-time yield and potential for automated, continuous production. rsc.org |

Development of High-Throughput Screening Methodologies for this compound Reactions

High-throughput experimentation (HTE) is a powerful tool for accelerating reaction discovery and optimization. acs.orgunchainedlabs.com Applying HTE to the chemistry of this compound can rapidly identify optimal conditions for its synthesis and subsequent transformations.

For its synthesis, an HTE approach could systematically screen a wide array of variables in parallel using microtiter plates. youtube.com This would allow for the rapid identification of the ideal combination of catalysts, bases, solvents, and temperatures to maximize yield and stereoselectivity. unchainedlabs.com

Similarly, HTE can be employed to discover novel reactivity. For instance, a library of potential coupling partners and catalysts could be screened against this compound (or a derivative) to uncover new C-C or C-N bond-forming reactions. This approach is particularly effective for complex reaction systems where multiple variables interact. acs.org

| Variable Screened | Examples of Conditions to be Tested | Rationale |

|---|---|---|

| Catalyst/Base | Triethylamine (B128534), DBU, Potassium Hydroxide (B78521), Chiral Organocatalysts (e.g., thioureas) | To optimize reaction rate and explore asymmetric induction. cardiff.ac.uk |

| Solvent | Ethanol, THF, DMSO, Toluene, Ionic Liquids | To assess the impact of solvent polarity and properties on yield and selectivity. |

| Temperature | Range from 0°C to 100°C | To determine the optimal balance between reaction rate and prevention of side reactions. |

| Concentration | 0.1 M, 0.5 M, 1.0 M, 2.0 M | To evaluate the effect of reactant concentration on reaction efficiency. |

Potential for this compound and its Derivatives in Materials Science and Polymer Chemistry

Excluding biological applications, the unique combination of a nitro group, a hydroxyl group, and a phenyl moiety in this compound makes it an intriguing building block for materials science.

Polymer Synthesis : The hydroxyl group can serve as a point for polymerization, allowing the molecule to be incorporated into polyesters, polyethers, or polyurethanes. The bulky phenyl and nitro-containing side chain would impart unique properties to the resulting polymer, such as increased thermal stability, altered solubility, or a higher refractive index.

Nitrones as Monomers : The nitro group can be converted into other functionalities, such as a nitrone. Nitrones are versatile compounds that can act as 1,3-dipoles in cycloaddition reactions, a pathway that could be exploited for step-growth polymerization or for creating cross-linked polymer networks. researchgate.netrsc.org

Dielectric Materials : Phenyl alcohols are a class of materials known for their interesting dielectric properties. nih.govacs.org Derivatives of this compound could be synthesized and studied to see how the presence of the highly polar nitro group affects dielectric relaxation and other properties, potentially leading to new materials for electronic components.

Energetic Materials : While the parent compound is not itself a primary explosive, the nitro group is an explosophore. wikipedia.org Derivatives containing multiple nitro groups, synthesized from this compound, could be investigated as novel energetic plasticizers or components in advanced propellant formulations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Nitro-5-phenyl-3-pentanol, and how can reaction yields be improved?

- Methodological Answer : The synthesis of nitro-substituted phenyl alcohols typically involves nitration of precursor aromatic systems followed by reduction or hydroxylation. For example, analogous compounds like 2-(3-Nitrophenyl)ethanol are synthesized via electrophilic aromatic nitration using nitric acid/sulfuric acid mixtures, followed by Grignard addition or catalytic hydrogenation to introduce the alcohol moiety . To improve yields, optimize stoichiometry (e.g., HNO₃:H₂SO₄ ratio) and reaction temperature (controlled nitration at 0–5°C minimizes byproducts). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, with nitro groups inducing deshielding in adjacent protons (δ 7.5–8.5 ppm for aromatic protons). Mass spectrometry (MS), particularly high-resolution Orbitrap systems (e.g., Q Exactive), provides accurate mass confirmation (e.g., [M+H]+ or [M-H]− ions) and fragmentation patterns to distinguish positional isomers . Infrared (IR) spectroscopy identifies functional groups (e.g., O-H stretch at ~3300 cm⁻¹, nitro asymmetric stretch at ~1520 cm⁻¹) .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for biological studies?

- Methodological Answer : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm for nitroaromatics). Purity thresholds ≥98% (area normalization) are standard for in vitro assays to avoid interference from byproducts . For trace analysis, combine with nuclear magnetic resonance (NMR) to detect impurities below 1% .

Advanced Research Questions

Q. How do solvent polarity and proticity influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SN2 reactions by solvating cations without hydrogen-bonding interference. For nitro groups, which are strong electron-withdrawing groups, solvent polarity enhances electrophilicity at the β-carbon. Experimental design should include kinetic studies in varying solvents (e.g., dielectric constants from 20–45) to correlate reaction rates with Kamlet-Taft solvent parameters .

Q. What computational methods are suitable for predicting the thermodynamic stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model enthalpy of formation (ΔfH°) and Gibbs free energy. Compare computed thermochemical data (e.g., heat capacities, bond dissociation energies) with experimental values from NIST Chemistry WebBook to validate accuracy . For nitro compounds, include solvent effects via implicit solvation models (e.g., PCM) to refine predictions .

Q. How can isotopic labeling (e.g., deuterated analogs) clarify the metabolic pathways of this compound?

- Methodological Answer : Synthesize deuterated derivatives (e.g., 2-Phenyl-d5-ethanol analogs) to track metabolic intermediates via mass spectrometry. Isotopic patterns in MS/MS spectra distinguish endogenous metabolites from exogenous compounds. Use kinetic isotope effect (KIE) studies to identify rate-determining enzymatic steps (e.g., cytochrome P450 oxidation) .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR chemical shifts) for nitro-alcohol derivatives?

- Methodological Answer : Cross-validate data across multiple sources (e.g., NIST, PubChem) and replicate experiments under standardized conditions (solvent, temperature, concentration). For example, discrepancies in ¹³C NMR shifts may arise from tautomerism or pH-dependent protonation. Use pH-controlled D₂O solutions and variable-temperature NMR to isolate contributing factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.